molecular formula C₂₉H₃₂O₆S B1139796 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide CAS No. 188357-34-8

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide

Cat. No. B1139796
M. Wt: 508.63
InChI Key:
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Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide is a chemical compound used for the direct synthesis of β-mannopyranosides1. It has a molecular formula of C29H32O6S and a molecular weight of 508.631.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s known to be used for the direct synthesis of β-mannopyranosides1.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C29H32O6S1. However, I couldn’t find specific details about its structural analysis.



Chemical Reactions Analysis

While I couldn’t find specific chemical reactions involving this compound, it’s known to be used in the synthesis of β-mannopyranosides1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the sources I found. Its molecular weight is 508.631.


Scientific Research Applications

Application Summary

“Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide” is used for the direct synthesis of β-mannopyranosides . This compound is a building block in synthetic chemistry .

Biomedical Industry

Application Summary

While not the exact compound, a similar compound, “Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thiogalactopyranoside”, is extensively utilized in the biomedical industry . It is widely employed as a substrate in enzymatic assays .

As a Reference Standard

Application Summary

“Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide” is used as a reference standard in synthetic chemistry . Reference standards are used to provide a measure against which other substances can be compared in the lab.

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

The future directions for this compound could involve further exploration of its use in the synthesis of β-mannopyranosides1. However, more research is needed to fully understand its potential applications.


Please note that this information is based on the limited sources available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

(6R,7R,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24?,25-,26+,27-,28?,29-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJJYXGUGPOFD-BCELFKBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)[C@@H]1[C@@H]([C@H]([C@H]2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide

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